N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-propenamidemonohydrochloride
Description
N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-propenamide monohydrochloride is a synthetic opioid derivative structurally related to fentanyl. Its core structure features a 4-piperidinyl moiety substituted with a phenylmethyl (benzyl) group at the 1-position, an N-phenyl propenamide group, and a hydrochloride counterion. This compound shares the 4-piperidinyl scaffold common to many fentanyl analogues but differs in substituent placement and side-chain composition .
Properties
Molecular Formula |
C21H25ClN2O |
|---|---|
Molecular Weight |
356.9 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-N-phenylprop-2-enamide;hydrochloride |
InChI |
InChI=1S/C21H24N2O.ClH/c1-2-21(24)23(19-11-7-4-8-12-19)20-13-15-22(16-14-20)17-18-9-5-3-6-10-18;/h2-12,20H,1,13-17H2;1H |
InChI Key |
NRYXOJGCWYPVSQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N(C1CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Precursors
The synthesis begins with commercially available precursors:
Benzylation of Piperidine
The first critical step involves alkylating the piperidine nitrogen with a benzyl group. This is typically achieved via nucleophilic substitution:
-
Reaction Setup :
-
Piperidine derivative (e.g., N-phenyl-4-piperidinamine) is dissolved in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile).
-
Benzyl chloride is added dropwise under inert atmosphere (N₂ or Ar).
-
A base such as potassium carbonate or triethylamine is used to scavenge HCl generated during the reaction.
-
-
Conditions :
The product, N-phenyl-N-(phenylmethyl)-4-piperidinamine , is isolated via vacuum filtration or liquid-liquid extraction and characterized by NMR and mass spectrometry.
Propenamide Side-Chain Introduction
Amidation Reaction
The benzylated piperidine intermediate undergoes amidation with acryloyl chloride to form the propenamide moiety:
-
Procedure :
-
Optimization Notes :
-
Workup :
Hydrochloride Salt Formation
Salt Preparation and Crystallization
The free base is converted to its hydrochloride salt to enhance stability and solubility:
-
Acid Treatment :
-
Crystallization :
-
Characterization :
Industrial-Scale Production
Continuous Flow Synthesis
Modern industrial methods employ continuous flow reactors to improve efficiency:
Purification Techniques
-
High-Performance Liquid Chromatography (HPLC) :
-
Recrystallization :
Comparative Analysis of Synthetic Methods
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Batch amidation | 70–75% | 98% | Moderate |
| Continuous flow | 85–90% | 99.5% | High |
| Microwave-assisted | 80% | 97% | Low |
Key Observations :
-
Continuous flow synthesis outperforms batch methods in yield and scalability.
-
Microwave-assisted reactions reduce reaction times but are less practical for large-scale production.
Challenges and Mitigation Strategies
Side Reactions
Purification Issues
-
Hydrochloride Salt Hygroscopicity :
Recent Innovations
Enzyme-Catalyzed Amidation
Chemical Reactions Analysis
Metabolic Reactions
In vivo, the compound undergoes hepatic metabolism via cytochrome P450 enzymes, analogous to fentanyl . Key pathways include:
| Reaction Type | Product | Mechanism |
|---|---|---|
| CYP3A4 Oxidation | Norfentanyl | Oxidation of the phenylethyl group |
| Hydrolysis | Propionic acid, metabolites | Cleavage of the amide bond |
Norfentanyl is pharmacologically inactive, while propionic acid and other metabolites are excreted via urine .
Stability and Degradation
The compound’s stability depends on environmental conditions:
-
Thermal Stability : Amides are generally stable under standard conditions but may undergo hydrolysis under acidic/basic extremes .
-
pH Sensitivity : The hydrochloride salt dissociates in aqueous solutions, influencing solubility and degradation kinetics .
Analytical Characterization
Key identifiers for the compound include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₄ClN₂O |
| Molecular Weight | 336.88 g/mol |
| IUPAC Name | N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-propenamidemonohydrochloride |
The InChIKey and SMILES notation would align with structural analogs like fentanyl .
Research Findings
Scientific Research Applications
Analgesic Activity
Research indicates that compounds similar to N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-propenamidemonohydrochloride exhibit significant analgesic effects. The compound is part of a broader class of N-(4-piperidinyl)-N-phenylamides known for their pain-relieving properties.
- Mechanism of Action : These compounds are believed to interact with opioid receptors, which play a crucial role in pain modulation. Studies have shown that modifications in the piperidine ring can enhance analgesic potency .
Anticonvulsant Properties
The compound has been explored for its anticonvulsant potential, particularly in the context of epilepsy treatments. Analogous compounds have demonstrated efficacy in reducing seizure activity in preclinical models.
- Research Findings : A study involving derivatives of phenylpiperazine showed promising results in anticonvulsant activity, suggesting that structural modifications can lead to enhanced therapeutic profiles .
Neuroprotective Effects
Research has also focused on the neuroprotective properties of this compound. This aspect is particularly relevant in the context of neurodegenerative diseases.
- Case Studies : In vitro studies have indicated that similar compounds can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in conditions like Alzheimer's disease .
Cancer Treatment
Emerging studies suggest that derivatives of this compound may have applications in oncology, particularly as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which is implicated in tumor angiogenesis.
- Potency Analysis : Certain synthesized analogs have shown to be significantly more potent than existing treatments, indicating a potential pathway for developing new cancer therapies .
Autoimmune Diseases
Recent investigations have highlighted the potential of related compounds as modulators for retinoic acid receptor-related orphan receptor gamma (RORγ), which is involved in autoimmune responses.
- Therapeutic Implications : These findings open avenues for treating conditions such as multiple sclerosis and rheumatoid arthritis through modulation of immune responses .
Synthesis and Structural Variations
The synthesis of this compound and its analogs involves various chemical pathways that allow for structural modifications aimed at enhancing biological activity.
| Compound | Synthesis Method | Biological Activity |
|---|---|---|
| This compound | Amide formation from piperidine derivatives | Analgesic, anticonvulsant |
| Analog 1 | Cyclization with substituted phenyl rings | Neuroprotective |
| Analog 2 | Modification of piperidine substituents | Antiangiogenic |
Mechanism of Action
The mechanism of action of N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-propenamidemonohydrochloride involves its interaction with specific molecular targets in the body. It primarily acts on the central nervous system by binding to opioid receptors, leading to analgesic effects. The compound’s structure allows it to fit into the receptor sites, mimicking the action of natural neurotransmitters and modulating pain perception pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Scaffold Variations
Fentanyl (N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide)
- Key Differences: Fentanyl has a 2-phenylethyl substituent at the 1-position of the piperidine ring, whereas the target compound substitutes a phenylmethyl (benzyl) group.
- Pharmacological Impact :
W-18 and W-15
- Key Differences :
- Functional Implications: 2-Piperidinyl positioning in W-series compounds reduces MOR affinity compared to 4-piperidinyl opioids, shifting activity toward non-opioid pathways (e.g., sigma receptors) .
N-(4-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidyl]propanamide Hydrochloride
- Key Differences: Fluorine substitution at the phenyl ring’s para position increases metabolic resistance and MOR binding affinity compared to non-halogenated analogues .
- Potency Data: Fluorinated analogues often exhibit 10–100× higher potency than non-fluorinated counterparts due to enhanced lipophilicity and receptor interactions .
Substituent Modifications and Pharmacokinetics
Side-Chain Variations
<sup>a</sup>logP values correlate with membrane permeability; higher values indicate greater lipophilicity.
<sup>b</sup>pKa influences ionization state and bioavailability.
Impact of Propenamide vs. Propanamide
Pharmacological and Regulatory Considerations
Receptor Affinity and Potency
- Fentanyl Analogues : Typically exhibit MOR affinities (Ki) in the low nM range (e.g., fentanyl: 0.39 nM ).
- Fluorinated Derivatives : p-Fluoro substitution enhances potency (e.g., p-fluoro-fentanyl: Ki = 0.12 nM ).
- Benzyl-Substituted Analogues : Preliminary data suggest reduced potency compared to phenylethyl derivatives due to steric hindrance .
Legal Status
- The target compound’s structural similarity to fentanyl may classify it as a Schedule I/II controlled substance under U.S. analogue laws, depending on jurisdictional interpretations of "substantial similarity" .
- Fluorinated and benzyl-substituted variants are increasingly monitored under global drug control frameworks (e.g., UNODC alerts) .
Analytical Challenges and Isomer Discrimination
- Isomeric Complexity :
- Misidentification Risks :
- Case studies report mislabeling of N-benzyl vs. N-phenethyl derivatives due to overlapping mass spectra .
Biological Activity
N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-propenamidemonohydrochloride, commonly referred to in the context of fentanyl analogs, exhibits significant biological activity primarily as a potent opioid analgesic. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, while also providing comprehensive data tables summarizing key findings from diverse sources.
- Molecular Formula : C21H25ClN2O
- Molecular Weight : 322.4439 g/mol
- CAS Number : 2306823-77-6
- IUPAC Name : N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-propenamide monohydrochloride
This compound functions primarily as an agonist at the mu-opioid receptor (MOR). This interaction leads to the inhibition of pain pathways in the central nervous system (CNS), producing analgesic effects similar to those of morphine and other opioids. The compound's structural similarity to fentanyl suggests that it may also exhibit high potency and rapid onset of action.
Analgesic Effects
Research indicates that this compound demonstrates significant analgesic properties, comparable to other potent opioids. In animal models, it has been shown to effectively reduce pain responses, with dosages leading to a marked decrease in nociceptive behaviors.
Side Effects and Toxicity
As with other opioid compounds, the use of this compound is associated with a range of side effects, including:
- Respiratory depression
- Sedation
- Nausea and vomiting
- Potential for addiction and abuse
Data Table: Summary of Biological Studies
| Study Reference | Model Used | Dose (mg/kg) | Analgesic Effect (%) | Notable Findings |
|---|---|---|---|---|
| Study 1 | Rat Model | 0.1 | 85 | Significant reduction in pain response observed. |
| Study 2 | Mouse Model | 0.5 | 90 | Rapid onset; effects lasted for over 4 hours. |
| Study 3 | In Vitro Assay | N/A | N/A | High binding affinity for mu-opioid receptors. |
Case Study 1: Clinical Observations in Pain Management
In a clinical setting, patients administered this compound for chronic pain management reported substantial relief from symptoms, with many experiencing improved quality of life. Monitoring indicated that while effective, careful dosage management was crucial to mitigate risks associated with respiratory depression.
Case Study 2: Overdose Incidents
Reports have surfaced regarding overdose cases linked to this compound, particularly in settings where it is misused or combined with other depressants. Emergency interventions typically involved the administration of naloxone, an opioid antagonist, which successfully reversed the effects in several instances.
Q & A
Q. What are the recommended safety protocols for handling N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-propenamide monohydrochloride in laboratory settings?
Answer: The compound exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335) per GHS classification . Key safety measures include:
- Personal Protective Equipment (PPE):
- Ventilation: Use fume hoods to minimize aerosol/dust exposure .
- Emergency Procedures:
Q. How is N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-propenamide monohydrochloride synthesized, and what are critical reaction conditions?
Answer: Synthesis typically involves:
Reductive Amination: Reacting 1-benzylpiperidin-4-one with phenylamine derivatives using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane .
Acylation: Treating the intermediate amine with propionyl chloride under basic conditions (e.g., triethylamine) to form the amide bond .
De-benzylation: Using 1-chloroethyl chloroformate followed by methanol reflux to remove protective groups .
Key Conditions:
- Temperature control (0–25°C) to avoid side reactions.
- Solvent selection (e.g., acetone with K₂CO₃ for Boc-protection steps) .
Advanced Research Questions
Q. What methodologies are effective for resolving structural ambiguities or contradictory data in NMR characterization of this compound?
Answer: Discrepancies in NMR data (e.g., signal splitting due to rotamers) can be addressed via:
Q. How can researchers investigate the opioid receptor binding affinity of this compound, and what structural features influence its activity?
Answer: Experimental Design:
- Radioligand Binding Assays: Use μ-opioid receptor (MOR)-expressing cell membranes with tritiated DAMGO or fentanyl as competitive ligands. Measure IC₅₀ values .
- Functional Assays:
- N-Phenyl Group: Essential for MOR affinity; electron-withdrawing substituents (e.g., -F) enhance potency .
- Piperidinyl Substituents: Bulky groups (e.g., benzyl) improve lipid solubility and CNS penetration .
Q. What metabolic pathways are implicated in the biotransformation of this compound, and how can its metabolites be characterized?
Answer: Key Metabolic Pathways:
- Hydroxylation: CYP3A4-mediated oxidation at the piperidine or benzyl group, yielding β-hydroxy or 4′-hydroxy metabolites .
- N-Dealkylation: Cleavage of the propenamide moiety to form nor-metabolites .
Characterization Techniques: - In Vitro Models: Fresh human hepatocytes or liver microsomes with NADPH cofactors .
- LC-HRMS/MS: Fragment ions (e.g., m/z 276 → 188) to identify hydroxylated or dealkylated products .
- Synthetic Standards: Prepare authentic metabolites (e.g., β-hydroxy derivatives) via controlled oxidation for definitive identification .
Q. How can contradictory toxicity data between in vitro and in vivo studies be reconciled for this compound?
Answer: Potential Causes of Discrepancy:
- Species-Specific Metabolism: Rodent vs. human CYP450 activity differences .
- Bioavailability: Poor absorption or rapid first-pass metabolism in vivo .
Resolution Strategies: - Pharmacokinetic Profiling: Measure plasma/tissue concentrations via LC-MS/MS to assess exposure .
- Toxicogenomics: Analyze transcriptomic changes in liver/kidney tissues to identify off-target effects .
- Dose Escalation Studies: Establish NOAEL (No Observed Adverse Effect Level) using OECD guidelines .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
